

Application Notes and Protocols for L-682,679 in Cell Culture Experiments

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Compound of Interest

Compound Name: L-682,679

Cat. No.: B1673895

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Introduction

L-682,679 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By targeting HIV protease, **L-682,679** prevents the cleavage of viral polyproteins, Gag and Gag-Pol, into mature, functional proteins. This action halts the formation of new infectious virions. These application notes provide detailed protocols for the preparation and use of **L-682,679** in cell culture experiments designed to study its antiviral activity.

Chemical Properties

A summary of the key chemical properties of **L-682,679** is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

Property	Value
Molecular Formula	C ₃₉ H ₅₂ N ₄ O ₆
Molecular Weight	672.86 g/mol
Solubility	Soluble in DMSO
Storage	-20°C for long-term storage (months to years) 0-4°C for short-term storage (days to weeks)

Recommended Working Concentrations

The effective concentration of **L-682,679** can vary depending on the cell line and experimental conditions. Based on studies of similar HIV protease inhibitors, a range of concentrations can be considered. For instance, a related compound demonstrated a 50% inhibitory dose (ID50) of 5.3 µM in CEM cells for HIV-1 inhibition.[1] Furthermore, other protease inhibitors have been used effectively in cell culture at concentrations similar to their maximum plasma concentrations (Cmax) observed in vivo, which can be in the micromolar range.

Parameter	Concentration Range	Cell Line (Example)
Effective Concentration	1 - 20 µM	CEM (T-cell line)
ID50 (related compound)	5.3 µM	CEM (T-cell line)

Experimental Protocols

Preparation of L-682,679 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **L-682,679** in dimethyl sulfoxide (DMSO).

Materials:

- **L-682,679** powder
- Anhydrous dimethyl sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Calculate the required mass of **L-682,679**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 672.86 \text{ g/mol} = 0.0067286 \text{ g} = 6.73 \text{ mg}$
- Weigh the **L-682,679** powder:
 - Carefully weigh out 6.73 mg of **L-682,679** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolve in DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **L-682,679** powder.
- Ensure complete dissolution:
 - Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
- Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the 10 mM DMSO stock solution to the desired final concentration in cell culture medium. It is crucial to maintain a final DMSO concentration of $\leq 0.1\%$ to minimize solvent-induced cytotoxicity.

Materials:

- 10 mM **L-682,679** stock solution in DMSO
- Sterile, pre-warmed complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or conical tubes

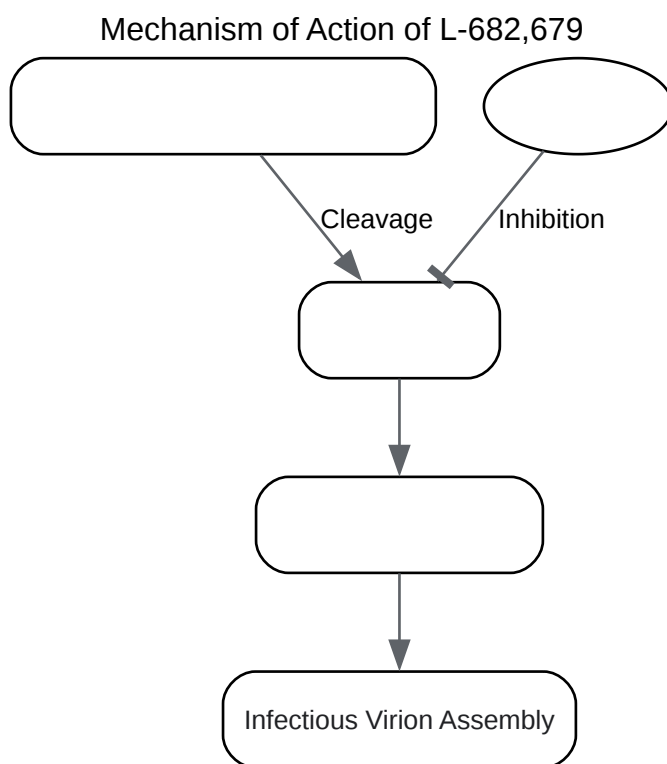
Procedure:

- Determine the required volume of stock solution:
 - Use the formula: $C_1V_1 = C_2V_2$
 - C_1 = Concentration of stock solution (10 mM)
 - V_1 = Volume of stock solution to add (unknown)
 - C_2 = Desired final concentration (e.g., 10 μ M)
 - V_2 = Final volume of cell culture medium (e.g., 10 mL)
 - Example for a 10 μ M final concentration in 10 mL of medium:
 - $(10,000 \mu\text{M})(V_1) = (10 \mu\text{M})(10,000 \mu\text{L})$
 - $V_1 = 10 \mu\text{L}$
- Prepare the working solution:
 - In a sterile tube, add 10 mL of pre-warmed complete cell culture medium.
 - Add 10 μ L of the 10 mM **L-682,679** stock solution to the medium.
 - Mix thoroughly by gentle pipetting or inversion.

- Vehicle Control:
 - Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 μ L) to an equal volume of cell culture medium (10 mL). This will result in a final DMSO concentration of 0.1%.
- Application to Cells:
 - Remove the existing medium from your cell culture plates.
 - Add the prepared working solution of **L-682,679** or the vehicle control to the respective wells.

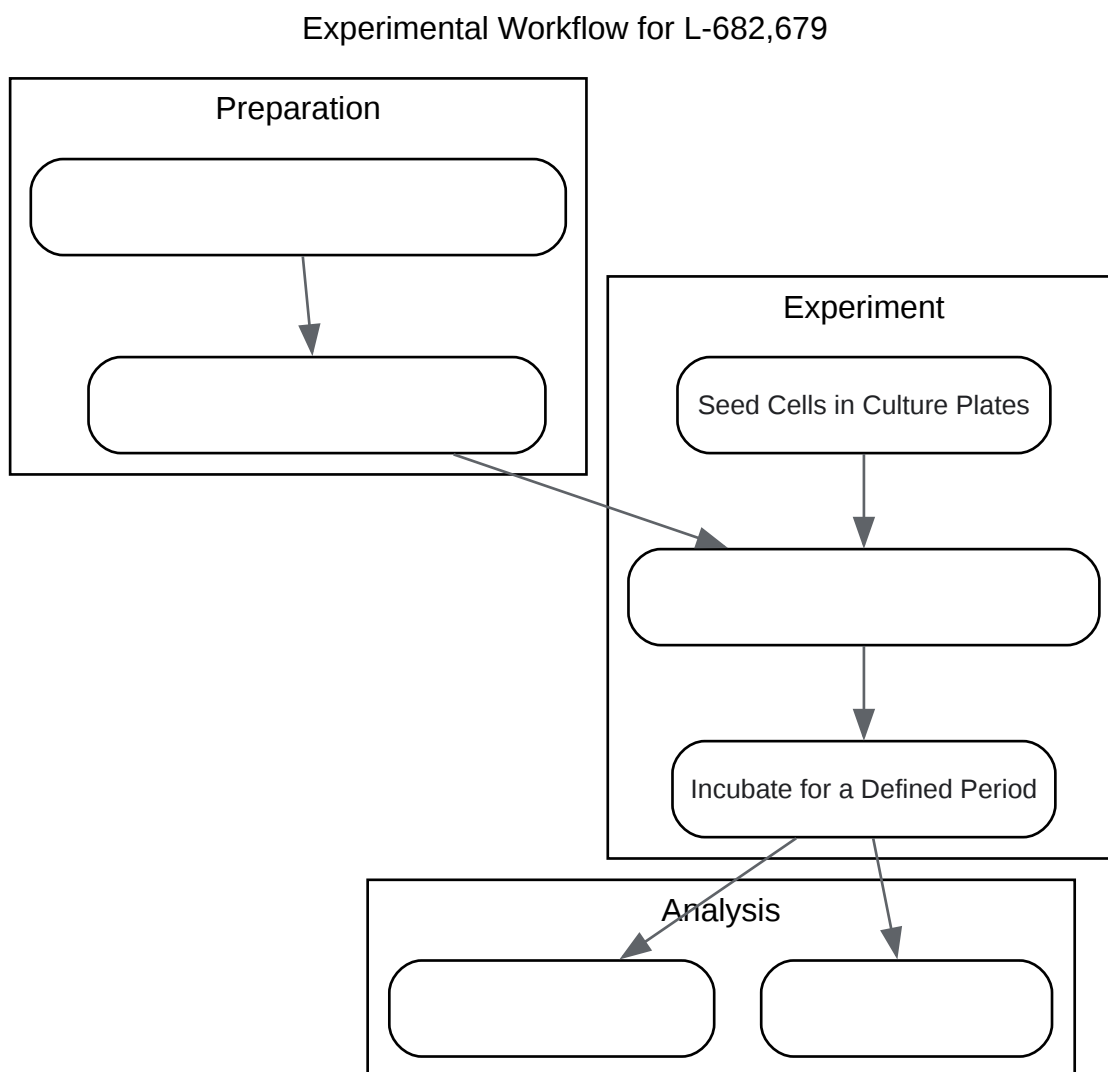
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **L-682,679** and a general workflow for its use in cell culture experiments.



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Caption: Inhibition of HIV Protease by **L-682,679**.



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Caption: General workflow for cell culture experiments.

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References

- 1. Inhibition of human immunodeficiency virus type 1 infection in a T-cell line (CEM) by new dipeptidyl-peptidase IV (CD26) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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